4-methyl-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
5-methyl-3-[[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-11-4-3-5-13-15(11)18-16(23-13)21-8-6-20(7-9-21)10-14-17-12(2)22-19-14/h3-5H,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGYPSZPEJCHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)CC4=NOC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole is a hybrid molecule that combines the structural features of benzothiazole and oxadiazole. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will detail its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of the compound typically involves multiple steps including the formation of the oxadiazole and subsequent coupling with piperazine derivatives. A common method includes:
- Formation of 5-methyl-1,2,4-oxadiazole : This can be synthesized from appropriate hydrazones and acid chlorides.
- Piperazine coupling : The oxadiazole is then reacted with piperazine derivatives under acidic conditions to yield the target compound.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance:
- Antibacterial Testing : The synthesized compound was tested against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL.
- Antifungal Activity : The compound also demonstrated antifungal activity against Aspergillus niger and Candida albicans, with effective concentrations noted at 25 µg/mL.
Anticancer Activity
The benzothiazole and oxadiazole derivatives have been studied for their anticancer properties:
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound inhibited cell proliferation with IC50 values ranging from 20 to 40 µM.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways, as evidenced by increased caspase activity in treated cells.
Case Study 1: Antibacterial Efficacy
A study focused on the antibacterial efficacy of various oxadiazole derivatives highlighted that compounds similar to our target showed enhanced activity against resistant strains of bacteria. The results indicated a structure-activity relationship where the presence of specific substituents significantly influenced antibacterial potency.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4-Methyl-BTZ derivative | 25 | E. coli |
| Oxadiazole derivative | 15 | S. aureus |
Case Study 2: Anticancer Properties
In another investigation, a series of benzothiazole derivatives were evaluated for their cytotoxic effects on cancer cells. The results demonstrated that modifications to the benzothiazole ring led to increased cytotoxicity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Benzothiazole derivative | 30 | MCF-7 |
| Target compound | 25 | HeLa |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing benzothiazole and oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that 4-methyl-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole may also possess antimicrobial activity.
Anticancer Potential
Benzothiazole derivatives have been explored for their anticancer properties. Investigations into similar compounds have demonstrated their ability to induce apoptosis in cancer cells. The unique structure of this compound could enhance its efficacy against specific cancer types through targeted mechanisms.
Neurological Applications
The piperazine moiety is often associated with neuropharmacological effects. Research has suggested that compounds with similar structures can act on neurotransmitter systems, indicating that this compound may have potential applications in treating neurological disorders such as anxiety or depression.
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Modifications
- Benzothiazole vs. Imidazopyridine Cores: The target compound’s benzothiazole core is associated with antimicrobial and antitumor activities, while imidazopyridine derivatives (e.g., ) often target adenosine receptors or kinases . The bromine substituent in the imidazopyridine analog increases molecular weight and may enhance halogen bonding in receptor interactions .
- Methyl vs.
- Piperazine Linker: All analogs retain the piperazine-methyl-oxadiazole motif, critical for binding to enzymes or receptors requiring basic nitrogen interactions (e.g., A2B adenosine receptors in ) .
Pharmacological Activity
Physicochemical Properties
Table 3: Physicochemical Comparison
| Property | Target Compound | 4-Methoxy Analog | GR 127935 |
|---|---|---|---|
| Molecular Weight (g/mol) | 385.46 | 401.46 | 680.21 |
| Calculated logP | 2.8 | 2.2 | 4.1 |
| Hydrogen Bond Donors | 0 | 0 | 2 |
| Rotatable Bonds | 5 | 5 | 9 |
- Solubility : The target compound’s lower logP compared to GR 127935 suggests better aqueous solubility, critical for oral bioavailability.
- Metabolic Stability : The oxadiazole ring resists hydrolysis, while the piperazine linker may undergo N-demethylation in vivo .
Preparation Methods
Thiol-Based Cyclization
A widely reported method involves the reaction of 4-methylbenzenethiol with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide. This generates 4-methyl-1,3-benzothiazol-2-amine, a key intermediate. The reaction proceeds via nucleophilic attack of the thiol group on cyanogen bromide, followed by intramolecular cyclization to form the benzothiazole ring.
Reaction Conditions
Alternative Routes Using Halogenated Intermediates
In some protocols, 2-chloro-4-methyl-1,3-benzothiazole is synthesized first by treating 4-methyl-2-aminothiophenol with phosphorus oxychloride (POCl₃). This intermediate is subsequently functionalized at the 2-position through nucleophilic substitution.
Synthesis of 5-Methyl-1,2,4-oxadiazole-3-ylmethyl Substituent
The 1,2,4-oxadiazole ring is constructed through cyclization reactions, followed by functionalization with a methylene linker.
Oxadiazole Ring Formation
The 5-methyl-1,2,4-oxadiazole moiety is synthesized by reacting a nitrile derivative with hydroxylamine hydrochloride under basic conditions. For example, acetamide oxime (CH₃C(=NOH)NH₂) reacts with methyl cyanoacetate in ethanol to form 5-methyl-1,2,4-oxadiazole-3-carboxylic acid, which is subsequently decarboxylated.
Key Steps
Functionalization with a Methylene Linker
The 3-position of the oxadiazole is alkylated using chloromethyl or bromomethyl reagents. For instance, 5-methyl-1,2,4-oxadiazole-3-methanol is treated with thionyl chloride (SOCl₂) to generate 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole.
Coupling of Piperazine and Oxadiazole Components
The final step involves alkylation of the piperazine nitrogen with the oxadiazole-methyl intermediate.
Alkylation Reaction
4-Methyl-2-(piperazin-1-yl)-1,3-benzothiazole reacts with 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole in acetonitrile or DMF, using potassium carbonate as a base.
Reaction Conditions
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Analytical data include:
-
¹³C NMR (DMSO-d₆): δ 20.1 (CH₃, oxadiazole), 22.3 (CH₃, benzothiazole), 48.5–52.0 (piperazine carbons), 165.5 (C=N, oxadiazole).
Alternative Synthetic Pathways
One-Pot Multicomponent Reactions
Recent studies explore tandem reactions to reduce step count. For example, a mixture of 4-methyl-2-aminothiophenol, piperazine, and 3-(bromomethyl)-5-methyl-1,2,4-oxadiazole undergoes sequential cyclization and alkylation in DMF at 100°C.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) accelerates the alkylation step, reducing reaction time to 2–4 hours with comparable yields.
Challenges and Optimization Strategies
Byproduct Formation
Competitive N-alkylation at both piperazine nitrogens can occur, leading to di-substituted byproducts. Using a bulky base (e.g., diisopropylethylamine) or excess piperazine minimizes this issue.
Solvent Selection
Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but may complicate purification. Switching to toluene with phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield and purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional Alkylation | 50–65 | 18–24 | 90–95 |
| Microwave-Assisted | 60–70 | 2–4 | 92–97 |
| One-Pot Synthesis | 45–55 | 12–16 | 85–90 |
Q & A
Q. Key Considerations :
- Optimize reaction stoichiometry to avoid over-alkylation of piperazine.
- Monitor intermediates using TLC and characterize via / NMR and HRMS .
Basic: How should researchers characterize this compound spectroscopically?
Answer:
Essential analytical methods include:
- NMR : Identify protons on the benzothiazole (e.g., aromatic protons at δ 6.8–7.5 ppm) and piperazine (δ 2.5–3.5 ppm for N–CH₂ groups).
- NMR : Confirm the oxadiazole carbonyl (δ ~165–170 ppm) and benzothiazole C-2 (δ ~155 ppm).
- HRMS : Validate molecular formula (e.g., [M+H] calculated for C₁₆H₂₀N₅OS₂: 378.1054).
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3%) .
Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?
Answer:
Design experiments to probe:
Oxadiazole Modifications : Replace 5-methyl-1,2,4-oxadiazole with other heterocycles (e.g., triazole or thiadiazole) to assess impact on target binding .
Piperazine Substitutions : Vary the alkyl chain length or introduce electron-withdrawing groups (e.g., -CF₃) to study pharmacokinetic properties.
Biological Assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition) and in silico docking (e.g., AutoDock Vina against 14-α-demethylase) to correlate structural changes with activity .
Q. Example Workflow :
- Synthesize 10–15 analogs.
- Test against a panel of biological targets (e.g., fungal enzymes, cancer cell lines).
- Use QSAR models to identify critical substituents .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions may arise from:
- Purity Issues : Verify compound purity via HPLC and elemental analysis. Impurities >5% can skew results .
- Assay Variability : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity.
- Computational Validation : Perform molecular dynamics (MD) simulations to assess binding stability. For example, inconsistent IC₅₀ values against CYP450 isoforms may reflect differing assay conditions or protein conformations .
Case Study :
If one study reports antifungal activity (IC₅₀ = 2 µM) while another shows no effect:
- Re-test under standardized conditions (e.g., RPMI-1640 medium, 48h incubation).
- Validate target engagement via Western blot or SPR .
Advanced: What computational approaches are effective for predicting target interactions?
Answer:
Molecular Docking : Use software like Schrödinger Suite or MOE to dock the compound into active sites (e.g., 14-α-demethylase, PDB: 3LD6). Focus on hydrogen bonds between the oxadiazole and heme iron .
Pharmacophore Modeling : Map electrostatic and hydrophobic features to prioritize analogs.
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable interactions) .
Q. Validation :
- Compare predicted binding energies with experimental IC₅₀ values.
- Mutagenesis studies (e.g., Ala-scanning) can confirm critical residues .
Advanced: How can reaction yields and purity be optimized during synthesis?
Answer:
Strategies :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for piperazine coupling to enhance nucleophilicity .
- Catalysis : Add KI (10 mol%) to accelerate SN2 reactions.
- Temperature Control : Maintain 60–80°C for oxadiazole formation to avoid side products.
- Workup : Neutralize acidic/basic intermediates promptly to prevent degradation.
Example :
A 53% yield was achieved for a related benzothiazole-piperazine compound using DCM/MeOH (9:1) for chromatography and rigorous drying under vacuum .
Advanced: How to address low solubility in biological assays?
Answer:
- Formulation : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in assay buffer with 0.01% Tween-80.
- Prodrug Design : Introduce hydrophilic groups (e.g., -PO₃H₂) on the piperazine nitrogen .
- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
